1-Bromo-2-(bromomethyl)-5-chloro-4-nitrobenzene

Description

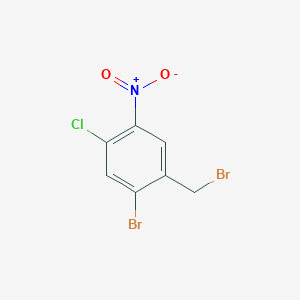

1-Bromo-2-(bromomethyl)-5-chloro-4-nitrobenzene is a halogenated aromatic compound with a benzene core substituted with bromine, bromomethyl, chlorine, and nitro groups. This compound is structurally characterized by:

- Bromine at position 1.

- Bromomethyl (–CH₂Br) at position 2.

- Chlorine at position 3.

- Nitro (–NO₂) at position 3.

Such multi-halogenated nitroaromatics are typically used in pharmaceuticals, agrochemicals, or as intermediates in organic synthesis. Their reactivity is influenced by electron-withdrawing groups (e.g., –NO₂) and steric effects from substituents like –CH₂Br .

Properties

Molecular Formula |

C7H4Br2ClNO2 |

|---|---|

Molecular Weight |

329.37 g/mol |

IUPAC Name |

1-bromo-2-(bromomethyl)-5-chloro-4-nitrobenzene |

InChI |

InChI=1S/C7H4Br2ClNO2/c8-3-4-1-7(11(12)13)6(10)2-5(4)9/h1-2H,3H2 |

InChI Key |

FWIQGYQPRXPVNS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Br)CBr |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Bromo-2-(bromomethyl)-5-chloro-4-nitrobenzene typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination of 2-(bromomethyl)-5-chloro-4-nitrobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination.

Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

1-Bromo-2-(bromomethyl)-5-chloro-4-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups. This reaction is typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride in hydrochloric acid.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-2-(bromomethyl)-5-chloro-4-nitrobenzene is utilized in various scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.

Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicinal Chemistry: Researchers use this compound to develop new drugs and study their interactions with biological targets.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(bromomethyl)-5-chloro-4-nitrobenzene involves its interaction with nucleophiles and electrophiles in various chemical reactions. The presence of electron-withdrawing groups like nitro and halogens makes the benzene ring more susceptible to nucleophilic attack. The bromomethyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Substituent Positioning and Molecular Properties

The table below compares substituent positions, molecular formulas, and molecular weights of analogous compounds:

Key Observations :

Physicochemical Properties and Reactivity

Halogenated nitrobenzenes exhibit distinct solubility, melting points, and hazards:

Reactivity Trends :

- Electron-withdrawing groups (e.g., –NO₂) deactivate the benzene ring, directing further substitution to meta/para positions .

- Bromomethyl groups can act as leaving groups in nucleophilic reactions, enabling alkylation or cross-coupling reactions .

Biological Activity

1-Bromo-2-(bromomethyl)-5-chloro-4-nitrobenzene is an organic compound characterized by its complex structure, which includes bromine, chlorine, and nitro functional groups attached to a benzene ring. This unique arrangement significantly influences its biological activity, making it a subject of interest in various fields, particularly in medicinal chemistry and toxicology.

Chemical Structure and Properties

- Chemical Formula : C7H5Br2ClN2O2

- Molecular Weight : Approximately 251.48 g/mol

- Structural Features :

- Bromo group at the first position

- Bromomethyl group at the second position

- Chloro group at the fifth position

- Nitro group at the fourth position

The presence of these functional groups is crucial as they contribute to the compound's reactivity and potential biological applications.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its nitro and halogen substituents. Compounds containing nitro groups are often investigated for their potential mutagenic and cytotoxic properties. The following sections detail specific biological activities, mechanisms of action, and relevant studies.

Mutagenicity and Cytotoxicity

Research indicates that nitro-substituted aromatic compounds can exhibit significant mutagenic properties. The mutagenicity is often assessed through various assays, including the Ames test, which evaluates the potential of a compound to cause genetic mutations in bacteria. Studies have shown that compounds similar to this compound can lead to DNA damage and cytotoxic effects in mammalian cells .

Antimicrobial Properties

Halogenated compounds are well-known for their antimicrobial properties. The presence of bromine and chlorine in this compound suggests potential activity against various microorganisms. Preliminary studies have indicated that related compounds exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. The specific mechanisms may involve disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds, providing insights into the potential effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Mutagenicity | Demonstrated significant mutagenic effects in bacterial strains with IC50 values indicating high toxicity levels. |

| Study B | Antimicrobial Activity | Showed effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 25 µg/mL. |

| Study C | Cytotoxicity | Evaluated using MTT assays, revealing a CC50 value of 30 µM in human cell lines, indicating moderate cytotoxicity. |

These findings underline the importance of further investigation into the safety and efficacy of this compound for potential therapeutic applications.

The biological activity of this compound can be attributed to its ability to undergo various chemical reactions:

- Nucleophilic Substitution : The bromine atoms can act as leaving groups, allowing nucleophiles to attack the carbon atoms, leading to diverse product formations.

- Reduction Reactions : The nitro group may be reduced to amino groups under certain conditions, altering the compound's reactivity and biological profile.

- Formation of Reactive Intermediates : The structure allows for the formation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.